molecular formula C11H14BrNO2 B13559963 3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol

3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol

Cat. No.: B13559963
M. Wt: 272.14 g/mol
InChI Key: NUEGBQBXQHAFHX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol typically involves the reaction of 2-bromo-5-methoxybenzylamine with an appropriate azetidinone precursor under specific reaction conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the azetidinone, followed by nucleophilic substitution with 2-bromo-5-methoxybenzylamine . The reaction is usually carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and the presence of catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted azetidines and their derivatives .

Mechanism of Action

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-[(2-bromo-5-methoxyphenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C11H14BrNO2/c1-15-9-2-3-10(12)8(4-9)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3

InChI Key

NUEGBQBXQHAFHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC2(CNC2)O

Origin of Product

United States

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